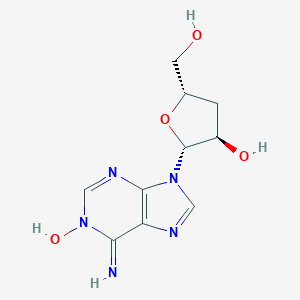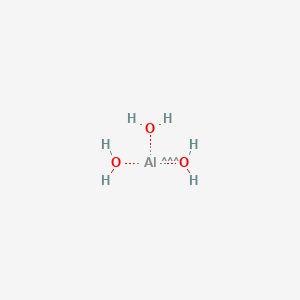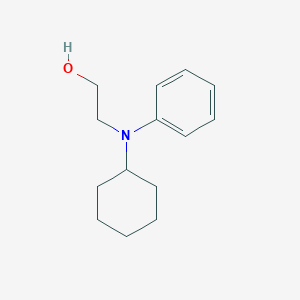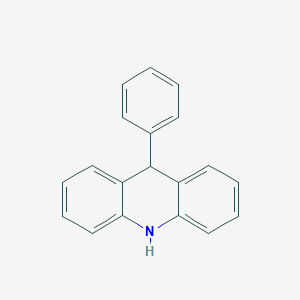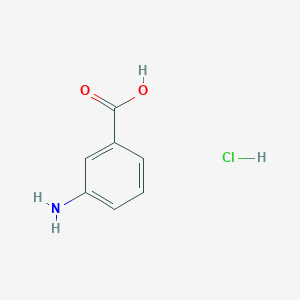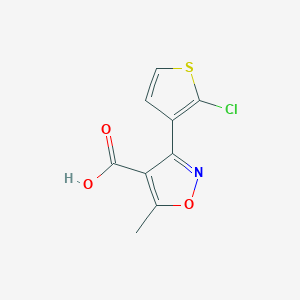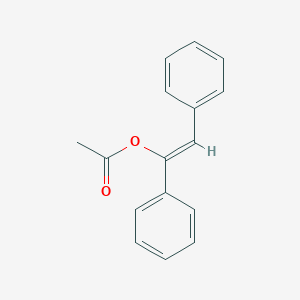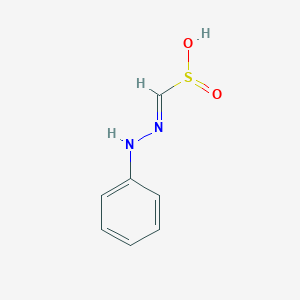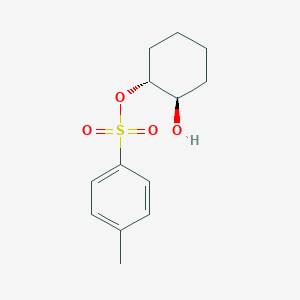
(1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate is a chemical compound with potential therapeutic applications. It is commonly known as HHC or HHC-4MBS and has been the subject of extensive scientific research in recent years.
Mechanism Of Action
The mechanism of action of (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate involves the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. It also acts on the endocannabinoid system by binding to the CB2 receptor, which is involved in the regulation of immune function and inflammation.
Biochemical And Physiological Effects
Studies have shown that (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate can reduce inflammation and pain in animal models of arthritis, neuropathic pain, and multiple sclerosis. It has also been found to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. Furthermore, it has been shown to have a favorable safety profile with no significant toxic effects.
Advantages And Limitations For Lab Experiments
The advantages of using (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate in lab experiments include its potent anti-inflammatory and analgesic properties, as well as its ability to cross the blood-brain barrier and target the central nervous system. However, its limitations include the need for further studies to determine optimal dosages and treatment regimens, as well as its potential interactions with other drugs.
Future Directions
For (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate include the development of novel formulations for improved delivery and efficacy. In addition, further studies are needed to investigate its potential therapeutic applications in other diseases such as cancer and autoimmune disorders. Furthermore, research is needed to elucidate its mechanism of action and potential interactions with other drugs.
Conclusion:
In conclusion, (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate is a promising compound with potential therapeutic applications in various fields of medicine. Its anti-inflammatory, analgesic, and neuroprotective properties make it a promising candidate for the treatment of diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. However, further studies are needed to determine optimal dosages and treatment regimens, as well as its potential interactions with other drugs.
Synthesis Methods
The synthesis of (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate involves the reaction of 4-methylbenzenesulfonyl chloride with (1R,2R)-2-hydroxycyclohexylamine in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain a white solid with a melting point of 118-120°C.
Scientific Research Applications
(1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate has been studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. In addition, it has shown promise in the treatment of various diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
15051-90-8 |
|---|---|
Product Name |
(1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate |
Molecular Formula |
C13H18O4S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
[(1R,2R)-2-hydroxycyclohexyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h6-9,12-14H,2-5H2,1H3/t12-,13-/m1/s1 |
InChI Key |
BIZMDVFWYSXYEJ-CHWSQXEVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCCC[C@H]2O |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2O |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



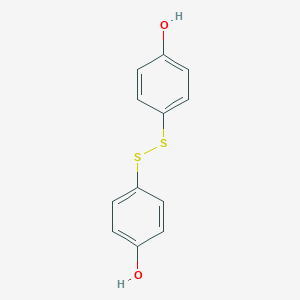
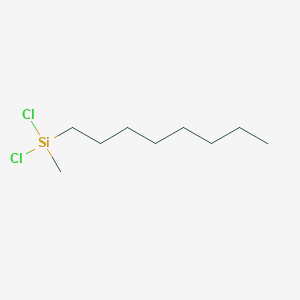
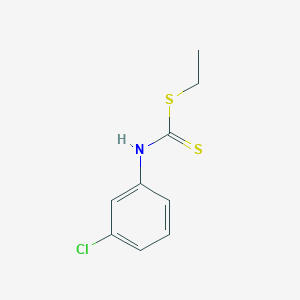
![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)

![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)
